Cas no 129098-61-9 (Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)-)

Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)-, is a chiral epoxide derivative featuring a naphthalene ether moiety. This compound is of interest in synthetic organic chemistry due to its stereospecific reactivity, enabling the formation of enantiomerically enriched intermediates. The presence of the naphthalene group enhances its utility in asymmetric synthesis, particularly in nucleophilic ring-opening reactions, where it serves as a versatile building block for pharmaceuticals and fine chemicals. The (2S)-configuration ensures precise control over stereochemical outcomes in downstream transformations. Its stability under mild conditions and compatibility with a range of reagents make it a valuable tool for researchers developing chiral molecules with high optical purity.
Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)- structure
129098-61-9 structure
Product Name:Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)-
CAS No:129098-61-9
MF:C13H12O2
MW:200.233183860779
CID:1227837
PubChem ID:726163
Update Time:2025-05-27

Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)- Chemical and Physical Properties

Names and Identifiers

    • Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)-
    • (S)-2-((Naphthalen-2-yloxy)methyl)oxirane
    • Z1993604706
    • SCHEMBL2527684
    • Oxirane, 2-[(2-naphthalenyloxy)methyl]-, (2S)-
    • BKYSFVJCBRHGMA-CYBMUJFWSA-N
    • (2s)-2-[(naphthalen-2-yloxy)methyl]oxirane
    • 129098-61-9
    • EN300-5271831
    • (2S)-2-[(2-naphthyloxy)methyl]oxirane
    • Inchi: 1S/C13H12O2/c1-2-4-11-7-12(6-5-10(11)3-1)14-8-13-9-15-13/h1-7,13H,8-9H2/t13-/m1/s1
    • InChI Key: BKYSFVJCBRHGMA-CYBMUJFWSA-N
    • SMILES: O1C[C@H]1COC1C=CC2C=CC=CC=2C=1

Computed Properties

  • Exact Mass: 200.08376
  • Monoisotopic Mass: 200.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 21.8Ų

Experimental Properties

  • PSA: 21.76

Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)- Pricemore >>

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Additional information on Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)-

Recent Advances in the Study of Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)- (CAS: 129098-61-9) in Chemical Biology and Pharmaceutical Research

The compound Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)- (CAS: 129098-61-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This epoxide derivative, characterized by its naphthalene moiety and stereospecific configuration, has been the subject of several cutting-edge studies aimed at elucidating its biological activity, synthetic pathways, and pharmacological potential. The following sections provide a comprehensive overview of the latest findings related to this compound, highlighting its role in drug discovery and development.

Recent studies have focused on the synthesis and optimization of Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)-, with particular emphasis on its enantioselective production. Researchers have developed novel catalytic methods to achieve high yields and purity, leveraging asymmetric epoxidation techniques. These advancements are critical for scaling up production and ensuring reproducibility in preclinical and clinical studies. The compound's stability under various physiological conditions has also been investigated, revealing promising results for its potential use in drug formulations.

In terms of biological activity, Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)- has demonstrated notable interactions with key cellular targets, including enzymes involved in inflammatory pathways and cancer progression. Preliminary in vitro studies have shown that the compound exhibits inhibitory effects on specific kinases and proteases, suggesting its utility as a lead compound for developing novel therapeutics. Furthermore, molecular docking simulations have provided insights into the binding mechanisms of this epoxide derivative, paving the way for structure-activity relationship (SAR) studies.

Pharmacological evaluations of Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)- have revealed its potential in addressing unmet medical needs, particularly in oncology and autoimmune diseases. Animal models have shown that the compound can modulate immune responses and reduce tumor growth, with minimal off-target effects. These findings underscore the compound's therapeutic promise and justify further investigation into its pharmacokinetics and toxicology profiles.

In conclusion, the latest research on Oxirane, [(2-naphthalenyloxy)methyl]-, (2S)- (CAS: 129098-61-9) highlights its significance as a versatile and potent candidate for drug development. The compound's synthetic accessibility, biological activity, and pharmacological properties make it a valuable subject for ongoing and future studies. As researchers continue to explore its full potential, this epoxide derivative may soon emerge as a cornerstone in the development of next-generation therapeutics.

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